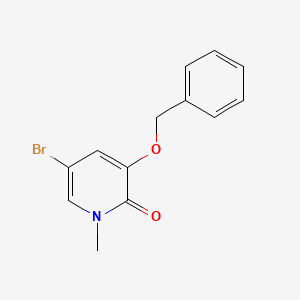

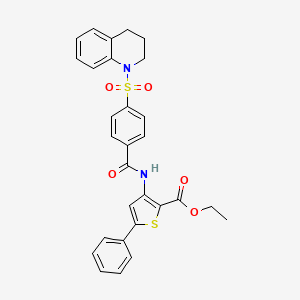

ethyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

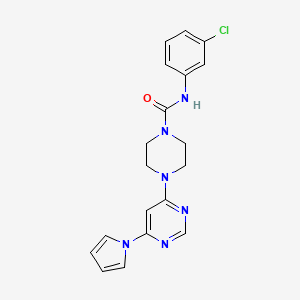

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate ester group. It also contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a benzamido moiety, and a phenylthiophene moiety .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl moiety, for example, is a bicyclic structure with a nitrogen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For instance, 3,4-dihydroquinolin-1(2H)-one derivatives have been found to exhibit antioomycete activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. The presence of the thiophene moiety in Oprea1_233921 suggests potential use as an antimicrobial agent. Research indicates that thiophene and its derivatives can be effective against a variety of microbial strains, making them valuable in the development of new antimicrobial drugs .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives are well-documented. Compounds containing thiophene rings have been used to develop drugs with anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Thiophene derivatives have shown promise in anticancer research. The structural complexity of Oprea1_233921 may interact with specific biological targets, potentially leading to the development of novel anticancer therapies .

Antifungal Uses

Similar to their antimicrobial action, thiophene compounds have been found to possess antifungal activities. This makes Oprea1_233921 a candidate for the synthesis of antifungal agents, which could be particularly useful in agricultural settings to protect crops from fungal pathogens .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Inhibitors of these enzymes are important in the treatment of diseases such as cancer. The sulfonyl group in Oprea1_233921 could be pivotal in the development of kinase inhibitors .

Material Science Applications

Thiophene derivatives are also significant in material science, particularly in the development of organic semiconductors. The unique structure of Oprea1_233921 may contribute to advancements in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a dihydroquinoline structure, like this one, are often involved in interactions with various proteins or enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The compound might interact with its targets by binding to them, which could inhibit or enhance the target’s activity. The sulfonyl and carboxylate groups in the compound could be involved in these interactions, as they are capable of forming strong bonds with amino acids in proteins .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the presence of the ethyl group might enhance its lipophilicity, potentially aiding in absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a key enzyme in a cellular pathway, it could result in decreased activity of that pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

Eigenschaften

IUPAC Name |

ethyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O5S2/c1-2-36-29(33)27-24(19-26(37-27)21-10-4-3-5-11-21)30-28(32)22-14-16-23(17-15-22)38(34,35)31-18-8-12-20-9-6-7-13-25(20)31/h3-7,9-11,13-17,19H,2,8,12,18H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSWGDQVRBEZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961716.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)